molecular formula C10H12OS B1304597 2-Methyl-2-(Phenylsulfanyl)Propanal CAS No. 63996-66-7

2-Methyl-2-(Phenylsulfanyl)Propanal

Cat. No. B1304597
CAS RN: 63996-66-7
M. Wt: 180.27 g/mol
InChI Key: SZJAXFYFRGJCCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds with phenylsulfanyl groups often involves chemoselective reactions, such as the Michael reaction, to introduce the sulfanyl moiety into the molecule . For instance, the synthesis of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and related compounds was achieved using a novel thiation method starting from 3-phenylquinoxalin-2(1H)-one . Similarly, the synthesis of 2-phenyl-2-sulfanyl tertiary amines was performed using sulfanylmethyllithiums generated from benzylsulfanes . These methods could potentially be adapted for the synthesis of 2-Methyl-2-(Phenylsulfanyl)Propanal.

Molecular Structure Analysis

The molecular structure of compounds containing phenylsulfanyl groups can be elucidated using spectroscopic techniques such as FT-IR, FT-Raman, and NMR . These techniques provide information on the vibrational and electronic properties of the molecules. For example, vibrational spectral analysis was used to study the structure of a pyrimidine derivative with a phenylsulfanyl group . The equilibrium geometry and vibrational wave numbers were computed using density functional theory (DFT) methods . Such analyses are crucial for understanding the molecular structure of 2-Methyl-2-(Phenylsulfanyl)Propanal.

Chemical Reactions Analysis

Phenylsulfanyl-containing compounds participate in various chemical reactions. For example, aryl radicals can react with phenylsulfanyl groups through radical cascade reactions, leading to the formation of new classes of compounds . Additionally, the condensation of aldehydes with phenylsulfanyl groups can be catalyzed by heterogeneous catalysts, offering environmentally friendly synthetic routes . These reactions highlight the reactivity of the phenylsulfanyl moiety, which would be relevant for the chemical reactions analysis of 2-Methyl-2-(Phenylsulfanyl)Propanal.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylsulfanyl compounds can be predicted using computational methods such as DFT. For instance, the non-linear optical behavior and molecular electrostatic potential (MEP) of such compounds have been theoretically predicted . The MEP analysis indicates the regions of the molecule that are prone to nucleophilic and electrophilic attacks . Additionally, molecular docking studies can suggest potential biological activities, as seen in the case of a quinazolinone derivative with antibacterial properties . These studies provide a foundation for understanding the physical and chemical properties of 2-Methyl-2-(Phenylsulfanyl)Propanal.

Scientific Research Applications

Flavor Compounds in Foods

2-Methyl-2-(Phenylsulfanyl)Propanal, though not directly mentioned, is structurally related to branched chain aldehydes such as 2-methyl propanal, which are significant in the food industry for their role as flavor compounds in both fermented and non-fermented products. The production and degradation pathways of these compounds from amino acids have been extensively reviewed, highlighting their importance in food flavor and the potential for controlling their formation to achieve desired flavor profiles in food products (Smit, Engels, & Smit, 2009).

Drug Delivery Systems

In the realm of pharmaceuticals, materials structurally related to 2-Methyl-2-(Phenylsulfanyl)Propanal have been explored for their potential in drug delivery systems. For instance, layer-by-layer (LbL) films and microcapsules have been developed for pH- and sugar-sensitive drug delivery, targeting specific sites within the body such as the gastrointestinal tract, tumor cells, and inflamed tissues. This approach offers a strategic method of administering drugs, enhancing the effectiveness and specificity of treatments (Sato, Yoshida, Takahashi, & Anzai, 2011).

Organic Synthesis

Methyl-2-formyl benzoate, a compound related to 2-Methyl-2-(Phenylsulfanyl)Propanal, serves as a bioactive precursor in the synthesis of various compounds due to its array of pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. Its versatility in organic synthesis underlines the potential for 2-Methyl-2-(Phenylsulfanyl)Propanal and similar compounds to serve as significant structures and precursors in the development of new bioactive molecules (Farooq & Ngaini, 2019).

Safety And Hazards

The safety and hazards associated with a chemical compound relate to its toxicity, flammability, and environmental impact. Information on safety and hazards is usually available in the compound’s Material Safety Data Sheet (MSDS).


Future Directions

Future directions in the study of a chemical compound might involve exploring new synthesis methods, investigating its potential uses, or studying its behavior under different conditions.


properties

IUPAC Name

2-methyl-2-phenylsulfanylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c1-10(2,8-11)12-9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJAXFYFRGJCCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)SC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377672
Record name 2-Methyl-2-(Phenylsulfanyl)Propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-(Phenylsulfanyl)Propanal

CAS RN

63996-66-7
Record name 2-Methyl-2-(Phenylsulfanyl)Propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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